molecular formula C19H20FNO2 B6562758 N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide CAS No. 1091085-38-9

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide

Cat. No. B6562758
CAS RN: 1091085-38-9
M. Wt: 313.4 g/mol
InChI Key: OJNSCPCEWYKJTA-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide, or 4-F-MPOC, is a small molecule that has recently been studied for its potential applications in scientific research. This molecule has a variety of interesting properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of proteins.

Scientific Research Applications

Pharmaceutical Research and Medicinal Chemistry

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide exhibits structural similarities to fentanyl, an internationally controlled synthetic opioid. Researchers have explored its potential as an analgesic or pain-relieving agent. Further studies are needed to assess its efficacy, safety, and potential for abuse. Additionally, investigations into its binding affinity to opioid receptors and metabolic pathways could inform drug design and optimization .

Anticancer Properties

Recent findings suggest that this compound may exhibit biological activity against certain types of cancer cells. Researchers have investigated its potential as an antitumor agent. Understanding its mechanism of action and interactions with cancer-related pathways could lead to novel therapeutic strategies.

Antibacterial and Antifungal Activity

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide has demonstrated antibacterial and antifungal properties. Scientists have explored its effectiveness against various pathogens, including bacteria and fungi. Investigating its mode of action and potential synergies with existing antimicrobial agents is crucial for developing new treatments .

Chemical Synthesis and Organic Chemistry

Researchers have utilized this compound in synthetic chemistry, particularly as a building block for creating more complex molecules. Its unique structure allows for diverse functionalization, making it valuable for designing novel organic compounds. Investigations into its reactivity, stability, and versatility are ongoing .

Metabolism and Toxicology Studies

Understanding the metabolic pathways of N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide is essential for assessing its safety and potential adverse effects. Researchers have studied its metabolism in vitro and in vivo, identifying key metabolites and potential toxic intermediates. Such knowledge informs risk assessments and regulatory decisions .

Forensic and Toxicological Applications

Given its presence in illicit drug markets, forensic scientists use analytical methods to detect and quantify N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide in biological samples. These analyses aid in postmortem investigations, identifying cases of overdose or illicit drug use. Developing reliable detection methods and reference standards is crucial for accurate forensic analysis .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)14-21-18(22)19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNSCPCEWYKJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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